molecular formula C18H18N2O2 B14546344 4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione CAS No. 62257-56-1

4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B14546344
CAS No.: 62257-56-1
M. Wt: 294.3 g/mol
InChI Key: BYFNGSCLMQDRMQ-UHFFFAOYSA-N
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Description

4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by its unique structure, which includes two phenyl groups, an ethyl group, and a methyl group attached to a pyrazolidine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of Schiff bases with substituted aromatic aldehydes. For instance, 4-butyl-1,2-diphenylpyrazolidine-3,5-dione derivatives can be prepared by condensing Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components with substituted aromatic aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols or amines. Substitution reactions result in derivatives with different substituents on the pyrazolidine ring.

Scientific Research Applications

4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione is unique due to the specific combination of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

62257-56-1

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C18H18N2O2/c1-3-18(2)16(21)19(14-10-6-4-7-11-14)20(17(18)22)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3

InChI Key

BYFNGSCLMQDRMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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